molecular formula C12H18N2O3 B1403047 Tert-butyl (3-amino-5-methoxyphenyl)carbamate CAS No. 1292317-93-1

Tert-butyl (3-amino-5-methoxyphenyl)carbamate

Cat. No. B1403047
CAS RN: 1292317-93-1
M. Wt: 238.28 g/mol
InChI Key: VZRCVFSHXLAVGO-UHFFFAOYSA-N
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Description

Tert-butyl carbamate, also known as BOC-amide, is a compound used in organic synthesis, particularly in the synthesis of N-Boc-protected anilines . It’s also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Synthesis Analysis

The tert-butyloxycarbonyl (Boc) group is a classical masking functionality employed in organic synthesis for the protection of amino groups . The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Deprotection of the N-Boc group can be achieved using various methods, including TFA-induced cleavage and the use of metal catalysts .


Molecular Structure Analysis

The molecular structure of tert-butyl carbamate is C5H11NO2 with a molecular weight of 117.15 . The InChI key is LFKDJXLFVYVEFG-UHFFFAOYSA-N .


Chemical Reactions Analysis

Palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) has been investigated .


Physical And Chemical Properties Analysis

Tert-butyl carbamate is a solid with a melting point of 105-108 °C .

Scientific Research Applications

  • Synthesis of Biologically Active Compounds:

    • Tert-butyl (3-amino-5-methoxyphenyl)carbamate derivatives are important intermediates in the synthesis of biologically active compounds. For instance, Zhao et al. (2017) described the synthesis of a related compound as an intermediate in many biologically active compounds, including omisertinib (AZD9291), with a total yield of 81% from commercially available precursors (Zhao, Guo, Lan, & Xu, 2017).
  • Chemical Modification Techniques:

    • Smith et al. (2013) demonstrated the directed lithiation of tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate, achieving high yields of various substituted products. This process is significant for developing new chemical entities (Smith, El‐Hiti, & Alshammari, 2013).
  • Pharmacokinetics and Metabolic Studies:

    • Muskiet et al. (1981) developed a capillary gas-chromatographic profiling method for the simultaneous determination of tert-butyldimethylsilyl derivatives of various metabolites. This method can be applied in pharmacokinetic studies and diagnosis of diseases like neuroblastoma and melanoma (Muskiet, Stratingh, Stob, & Wolthers, 1981).
  • Advanced Organic Synthesis Techniques:

    • Padwa et al. (2003) explored the preparation and Diels‐Alder reaction of a related compound, tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, demonstrating its use in complex organic synthesis (Padwa, Brodney, & Lynch, 2003).
  • Photocatalysis and Synthetic Applications:

    • Wang et al. (2022) reported the use of tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate in a photoredox-catalyzed amination process. This represents a novel pathway for synthesizing 3-aminochromones, expanding the utility of photocatalyzed protocols (Wang et al., 2022).
  • Enantioselective Synthesis:

    • Lakner et al. (2003) discussed the enantioselective synthesis of β-amino acids from a tert-butyl derivative, highlighting its importance in the development of chiral compounds (Lakner, Chu, Negrete, & Konopelski, 2003).

Mechanism of Action

The mode of action of carbamates typically involves the compound binding to its target enzyme, preventing the enzyme from performing its usual function. This can lead to various downstream effects, depending on the specific enzyme and pathway involved .

In terms of pharmacokinetics, carbamates are usually well absorbed in the body and can cross the blood-brain barrier. They are metabolized in the liver and excreted in the urine .

The result of action of carbamates can vary widely, depending on the specific compound and its target. Some carbamates have sedative effects, while others can cause muscle weakness or paralysis .

The action environment, or how environmental factors influence the compound’s action, can also vary. Factors such as pH, temperature, and the presence of other compounds can all affect the stability and efficacy of carbamates .

Biochemical Analysis

Biochemical Properties

Tert-butyl (3-amino-5-methoxyphenyl)carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects can result in alterations in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form stable complexes with enzymes and proteins is crucial for its biochemical activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular processes and functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. These interactions can affect metabolic flux and the levels of various metabolites within the cell . Understanding these pathways is crucial for optimizing the compound’s use in biochemical research and therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to cross cellular membranes and reach its target sites is essential for its biochemical activity.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is important for its activity and function, as it ensures that the compound reaches the appropriate sites of action within the cell.

properties

IUPAC Name

tert-butyl N-(3-amino-5-methoxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-9-5-8(13)6-10(7-9)16-4/h5-7H,13H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRCVFSHXLAVGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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